2,5-Diethynylbenzene-1,4-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-diethynylbenzene-1,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O2/c1-3-7-5-10(12)8(4-2)6-9(7)11/h1-2,5-6,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOHQDMKTGRDLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=C(C=C1O)C#C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10822912 | |
| Record name | 2,5-Diethynylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10822912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75610-48-9 | |
| Record name | 2,5-Diethynylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10822912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Polymerization Science and Macromolecular Architectures Based on 2,5 Diethynylbenzene 1,4 Diol
Homopolymerization Pathways and Structural Control
The homopolymerization of diethynylarene monomers is a critical area of research, as the resulting polymer architecture dictates the material's properties and potential applications. mdpi.com Controlling the polymerization of monomers like 2,5-diethynylbenzene-1,4-diol is essential to achieve desired structures, ranging from soluble, linear chains to insoluble, cross-linked networks.
Anionic polymerization has been explored as a method to synthesize soluble, linear polymers from diethynylbenzene monomers, which are structural analogs of this compound. mdpi.comnih.govresearchgate.netnih.gov The use of anionic initiators, such as n-butyllithium (n-BuLi), in polar solvents has been shown to be effective in controlling the polymerization process. mdpi.comnih.gov
The initiation of the polymerization is believed to occur through the opening of one of the triple bonds by the addition of the butyl group from the initiator, which results in the formation of a carbanion. mdpi.comnih.gov The choice of solvent plays a crucial role in achieving a linear polymer structure. For instance, the use of hexamethylphosphortriamide (HMPA) has been reported to yield a completely linear and soluble polymer, effectively preventing branching and the formation of phenylene fragments. mdpi.comnih.govresearchgate.netnih.gov In contrast, other polar solvents like dimethyl sulfoxide (B87167) (DMSO) may allow for some degree of branching. mdpi.comnih.gov The resulting polymers are typically yellow-brown powders soluble in various organic solvents such as aromatic and chlorinated hydrocarbons, ketones, and dimethylformamide (DMFA). mdpi.comnih.gov
| Solvent | Polymerization Time (h) | Conversion (%) | Molecular Weight (Mn) | Solubility |
|---|---|---|---|---|
| DMSO | 24 | 85 | 1500 | Soluble in aromatic and chlorinated hydrocarbons, ketones, DMFA, HMPA, DMSO |
| HMPA | 24 | 95 | 1900 | Soluble in aromatic and chlorinated hydrocarbons, ketones, DMFA, HMPA, DMSO |
Thermal and catalytic methods offer alternative routes for the polymerization of diethynylarenes. Nickel-catalyzed polymerization, in particular, has been demonstrated as an effective method for producing prepolymers that are useful for creating composite materials. mdpi.comnih.gov For example, a soluble prepolymer of p-diethynylbenzene with a number-average molecular weight (Mn) of 1875 was obtained with a 79% yield after 3 hours of reaction. mdpi.comnih.gov However, longer reaction times can lead to the formation of a gel, indicating cross-linking. mdpi.comnih.gov
Catalytic systems based on nickel acetylides, such as Ni(C≡CC6H4C≡CH)2(PPh3)2, have been investigated for the homogeneous polymerization of p-diethynylbenzene. researchgate.net The polymerization rate and the molecular weight of the resulting polymer are influenced by various factors, including catalyst and monomer concentrations, the presence of additives like triethylamine, the solvent system, and the polymerization temperature. researchgate.net Under optimal conditions, poly(p-diethynylbenzene) with a weight-average molecular weight as high as 27,100 can be obtained. researchgate.net The structure of these polymers is characterized by a trans-extended π-conjugated polyene chain with pendent p-ethynylphenyl groups. researchgate.net
In many polymerization methods involving diethynylarenes, the formation of branched or cross-linked structures is a common outcome, especially in the absence of precise control. mdpi.comresearchgate.net These network polymers are often insoluble and infusible. For instance, the polycyclotrimerization of diethynylarylenes using catalysts like [(RO)3P]n·CoHal can lead to thermosetting polymers that cure at elevated temperatures, resulting in a cross-linked structure. mdpi.com
The formation of branched structures can also occur during anionic polymerization, particularly if there is a chain transfer reaction to the polymer. nih.gov This process can create reactive sites on the polymer backbone, leading to the growth of branches. In some applications, the formation of a cross-linked network is desirable. For example, the thermal treatment of linear prepolymers can induce cross-linking through the remaining ethynyl (B1212043) groups, leading to materials with high thermal stability.
Copolymerization Strategies with Diverse Co-Monomers
Copolymerization of this compound with other monomers provides a powerful tool to fine-tune the properties of the resulting polymers and to introduce new functionalities.
The synthesis of copolymers from diethynylbenzene monomers has been demonstrated, for example, in the anionic copolymerization of p-diethynylbenzene with diphenyldiacetylene. mdpi.comnih.govresearchgate.netnih.gov The resulting copolymers are typically paramagnetic, amorphous, yellow-brown powders with number-average molecular weights up to 1900. mdpi.com These copolymers exhibit good solubility in solvents like chloroform, which is an improvement over the corresponding homopolymer. mdpi.com The structure of these copolymers consists of units from both monomers, with the diethynylbenzene units being polymerized through one of their triple bonds, leaving the other ethynyl group pendent. mdpi.com
| Monomer Feed Ratio (DEB:DPDA) | Polymerization Time (h) | Yield (%) | Molecular Weight (Mn) |
|---|---|---|---|
| 1:1 | 24 | 78 | 1700 |
| 1:2 | 24 | 72 | 1900 |
The ethynyl groups of this compound are ideal for the construction of conjugated polymer backbones, which are of great interest for applications in electronics and photonics. Oxidative polymerization is one method to achieve this. For instance, the oxidative polymerization of 1,4-diethynylbenzene (B1207667) can yield highly conjugated poly(phenylene butadiynylene). iastate.edunih.gov This type of polymerization can be catalyzed by copper complexes, and when carried out within the nanochannels of mesoporous materials, it can lead to the formation of aligned, extended polymeric chains. iastate.edunih.gov
Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are also powerful tools for the synthesis of conjugated polymers. Derivatives of this compound, such as 1,4-bis(dodecyloxy)-2,5-diethynylbenzene, can be polymerized through chemical oxidative methods, and the resulting polymers can be used to form composites with palladium nanoparticles that are catalytically active. researchgate.net Furthermore, palladium-catalyzed direct C-H cross-coupling polycondensation represents another advanced strategy for preparing π-conjugated polymers. mdpi.com These methods allow for the straightforward synthesis of polymers with alternating donor and acceptor units, leading to materials with tailored optoelectronic properties. mdpi.com
Formation of High-Carbon Content Poly(arylene-ethynylene) Networks
The synthesis of poly(arylene-ethynylene) (PAE) networks with high carbon content from this compound, also known as 2,5-diethynyl-p-hydroquinone, is a significant area of research in materials science. These polymers are noted for their exceptional thermal stability, high char yields, and potential for graphitization, making them valuable precursors for carbon-carbon composites and other high-performance materials. The polymerization of diethynylarene monomers, such as this compound, can proceed through several methods to yield these carbon-rich networks.
One prominent method is the oxidative polymerization of the diethynyl monomer. This process typically involves the use of a copper catalyst and an oxidizing agent to couple the terminal alkyne groups, forming butadiyne linkages between the aromatic rings. This results in the formation of a highly conjugated poly(phenylene butadiynylene) network. The presence of the hydroxyl groups on the benzene (B151609) ring can influence the polymerization process and the properties of the resulting polymer network.
Another approach involves the thermal or catalytic polymerization of the ethynyl groups. Upon heating, the ethynyl moieties can undergo complex crosslinking reactions, leading to the formation of a rigid, three-dimensional network with a high percentage of carbon. The resulting materials often exhibit excellent thermo-oxidative stability. For instance, polymers derived from the analogous p-diethynylbenzene have demonstrated high thermal resistance and increased coke residue, which are critical characteristics for applications in aviation and rocket engineering.
The properties of the resulting high-carbon content networks are heavily dependent on the polymerization conditions, such as temperature, catalyst, and solvent. These parameters can be tuned to control the degree of crosslinking, molecular weight, and solubility of the prepolymer.
Table 1: Polymerization Methods for High-Carbon Content PAE Networks
| Polymerization Method | Catalyst/Initiator | Key Features | Resulting Polymer Structure |
| Oxidative Coupling | Copper salts (e.g., CuCl) | Forms butadiyne linkages | Poly(phenylene butadiynylene) |
| Anionic Polymerization | n-Butyllithium (n-BuLi) | Can produce linear, soluble prepolymers | Poly(p-diethynylbenzene) with reactive ethynyl side groups |
| Thermal Polymerization | Heat | Induces crosslinking of ethynyl groups | Highly crosslinked, insoluble network |
Incorporation and Functionalization with Heteroatoms
The poly(arylene-ethynylene) backbone derived from this compound offers a versatile platform for the incorporation and functionalization with various heteroatoms. This can be achieved either by metalation of the reactive ethynyl side groups present in a linear prepolymer or through post-polymerization modification of the aromatic ring or the hydroxyl functionalities.
Metalation of Ethynyl Side Groups (e.g., Boron, Copper, Cobalt Derivatives)
Linear polymers synthesized from diethynylarenes, such as in the case of anionic polymerization of p-diethynylbenzene, possess reactive C≡CH side groups that are amenable to metalation. This provides a direct route to introduce heteroatoms into the polymer structure, thereby tuning its electronic, optical, and catalytic properties.
Boron Derivatives: The introduction of boron clusters, such as decaborane, into the polymer chain can significantly enhance the thermal stability of the resulting material. The reaction typically proceeds through the addition of the boron hydride across the carbon-carbon triple bond of the ethynyl side groups. This modification can transform the polymer into a ceramic precursor upon pyrolysis.
Copper Derivatives: The terminal alkyne protons are acidic and can be readily replaced by copper(I) ions to form copper acetylides. This can be achieved by treating the polymer with a copper(I) salt, such as copper(I) chloride, in the presence of a base. These copper-functionalized polymers can serve as catalysts or as intermediates for further cross-coupling reactions.
Cobalt Derivatives: Cobalt can be incorporated by reacting the ethynyl side groups with cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈). This reaction forms stable cobalt-alkyne complexes along the polymer backbone. These cobalt-containing polymers are of interest for their magnetic and catalytic properties. For example, novel cobalt diphenylphosphine (B32561) complexes have been synthesized and utilized in the polymerization of 1,3-butadiene.
Post-Polymerization Modification for Advanced Functionalities
Post-polymerization modification is a powerful strategy to introduce a wide array of functional groups onto the PAE backbone derived from this compound. The presence of hydroxyl groups on the aromatic ring provides additional sites for functionalization beyond the ethynyl groups.
The hydroxyl groups can be converted into a variety of other functional moieties through well-established organic transformations. For instance, they can be esterified or etherified to attach different organic side chains. This can be used to modify the solubility, processability, and self-assembly behavior of the polymer. A study on side-chain thiol-functionalized poly(ethylene glycol) demonstrated the successful modification of hydroxyl groups in a three-step process involving tosylation, introduction of a protected thiol, and deprotection.
Furthermore, the aromatic ring itself can be subjected to electrophilic substitution reactions, although the reactivity will be influenced by the existing substituents. These modifications can introduce functionalities that impart specific properties, such as fluorescence, chemosensing capabilities, or biological activity.
Supramolecular Polymer Assemblies and Self-Assembled Systems
The structure of polymers derived from this compound, featuring a rigid conjugated backbone and hydroxyl functional groups, makes them excellent candidates for forming ordered supramolecular assemblies. These assemblies are governed by non-covalent interactions, primarily hydrogen bonding and π-π stacking.
The hydroxyl groups are capable of forming strong intermolecular and intramolecular hydrogen bonds. These interactions can direct the polymer chains to align in specific arrangements, leading to the formation of one-dimensional nanofibers, two-dimensional sheets, or more complex three-dimensional architectures. The strength and directionality of these hydrogen bonds play a crucial role in the morphology of the resulting self-assembled structures. Theoretical studies on derivatives of 2,5-bis(1H-imidazol-2-yl)benzene-1,4-diol have highlighted the importance of dual hydrogen-bonding interactions in their excited state dynamics.
In addition to hydrogen bonding, the aromatic rings in the poly(arylene-ethynylene) backbone can engage in π-π stacking interactions. These interactions, arising from the overlap of p-orbitals between adjacent aromatic moieties, contribute to the stability and order of the supramolecular assembly. The interplay between hydrogen bonding and π-π stacking can lead to the formation of well-defined, hierarchical structures. Research on the self-assembly of aryldipyrrolidones has shown how the balance between these two forces can dictate the formation of different types of columnar liquid-crystalline phases.
The self-assembly process can be influenced by external factors such as solvent polarity, temperature, and concentration. By carefully controlling these parameters, it is possible to guide the formation of specific supramolecular architectures with desired properties. For example, amphiphilic block copolymers containing poly(arylene ether) segments have been shown to self-assemble into microparticles with morphologies that can be modulated by the self-assembly protocol and the use of crosslinking metal ions. The ability to form such ordered structures is critical for applications in organic electronics, sensing, and nanotechnology.
Application As Building Blocks in Advanced Materials
Polymeric Materials for Optoelectronic and Electronic Devices
Development of Conjugated Polymers for Solar Energy Harvesting
Conjugated polymers are a cornerstone of organic solar cell research due to their ability to absorb sunlight and transport charge. core.ac.ukresearchgate.net The molecular design of these polymers is critical for optimizing their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to match the solar spectrum and facilitate efficient charge separation. core.ac.uk
The polymerization of the ethynyl (B1212043) groups in 2,5-diethynylbenzene-1,4-diol can produce a rigid, conjugated polymer backbone. While this specific monomer is not widely detailed in photovoltaic literature, analogous donor-acceptor (D-A) conjugated polymers are frequently synthesized for solar cell applications. sioc-journal.cn The hydroquinone (B1673460) unit can be considered an electron-donating component, and the properties of the resulting polymer can be finely tuned. For instance, the hydroxyl groups can be alkylated to improve solubility in organic solvents used for device fabrication, a common strategy to enhance film-forming properties. usp.ac.fj The resulting polymers would be candidates for the active layer in bulk-heterojunction (BHJ) solar cells, where they are blended with an electron acceptor material like a fullerene derivative. sioc-journal.cnnih.gov
| Feature of this compound | Role in Solar Energy Materials | Relevant Research Finding |
| Diethynyl Groups | Form the conjugated polymer backbone through polymerization. | The incorporation of units like siloles into a polymer main chain can create materials with a broad absorption range covering the UV-vis spectrum. sioc-journal.cn |
| Benzene (B151609) Diol Core | Acts as an electron-donating unit and allows for functionalization. | Tailoring the molecular structure of p-type polymers is a fundamental strategy to improve the power conversion efficiency of organic solar cells. core.ac.uk |
| Hydroxyl Groups | Can be modified to tune solubility and morphology of the active layer. | Polymers with polar side chains have been synthesized to systematically study the effect of processing solvents and morphology on solar cell performance. usp.ac.fj |
Application in Field-Effect Transistors and Supercapacitors
The same class of conjugated polymers developed for solar cells is often investigated for use in organic field-effect transistors (OFETs), where they function as the semiconducting layer. researchgate.net The performance of these devices relies on the charge carrier mobility of the polymer, which is influenced by its structure and molecular packing. Polymers derived from diethynyl precursors can form highly ordered, π-stacked structures conducive to efficient charge transport. The rigid backbone provided by the polymerization of this compound would be advantageous for creating such organized domains.
Furthermore, the hydroquinone moiety of the monomer is redox-active, capable of undergoing reversible oxidation and reduction. This property is highly desirable for electrode materials in supercapacitors. A polymer incorporating this unit could store charge not only through the electrical double layer but also through Faradaic (redox) reactions, a characteristic of pseudocapacitors. This could lead to materials with significantly higher energy storage density compared to traditional carbon-based supercapacitors.
High-Performance Carbon Materials and Composites
Precursors for Graphitizable and Thermally Stable Carbons
Polymers derived from diethynylbenzene are recognized as excellent precursors for creating high-performance carbon materials. mdpi.comresearchgate.net These polyarylacetylene resins are noted for their high thermal resistance, good graphitization, and substantial coke residue upon pyrolysis. mdpi.comresearchgate.net This makes them valuable in the production of carbon-carbon composite materials, particularly for demanding applications in the aerospace industry. mdpi.comresearchgate.net
The thermal treatment of polymers made from this compound is expected to yield highly cross-linked, carbon-rich solids. harvard.edu The high density of carbon-carbon bonds formed during the curing of the ethynyl groups contributes to exceptional thermal stability. harvard.edu The presence of oxygen atoms from the diol groups may influence the final microstructure and properties of the carbon, potentially creating porous architectures suitable for various applications, including catalysis and energy storage.
Reinforcement and Modification of Industrial Polymer Matrices (e.g., Epoxy Resins)
The modification of industrial polymers like epoxy resins with high-performance additives can significantly improve their mechanical and thermal properties. researchgate.net Polymers based on p-diethynylbenzene have been successfully used to modify epoxy novolac resins and oligoester acrylates. mdpi.comresearchgate.netnih.gov The introduction of these rigid, aromatic polymer structures into an epoxy matrix enhances its thermal stability and mechanical strength.
| Application Area | Role of this compound Polymer | Key Benefits |
| Carbon Precursor | Forms a highly cross-linked network upon heating. | High thermal stability, high carbon yield, potential for graphitization. mdpi.comresearchgate.net |
| Epoxy Reinforcement | Acts as a rigid, aromatic reinforcing filler. | Increased mechanical strength and thermal resistance. mdpi.com |
| Epoxy Modification | Hydroxyl groups can co-react with the epoxy matrix. | Improved interfacial adhesion and compatibility. |
Supramolecular Host-Guest Systems and Sensors
Design of Fluorescent Supramolecular Sensors
Supramolecular chemistry utilizes non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct functional assemblies from molecular components. encyclopedia.pub These systems are of great interest for developing chemical sensors. The structure of this compound is well-suited for creating such systems. The hydroxyl groups are excellent hydrogen bond donors, while the electron-rich benzene ring and ethynyl groups can act as hydrogen bond acceptors (via C–H···π interactions). researchgate.netrsc.org
These interactions allow the molecule to form ordered networks or to act as a host for guest molecules. The inherent fluorescence of the conjugated diethynylbenzene core can be exploited for sensing applications. When a guest molecule binds within a supramolecular assembly of the diol, it can alter the local environment, leading to a change in the fluorescence emission (e.g., quenching or enhancement). This change can be used to detect the presence and concentration of the guest analyte. Similar diethynylene aromatic precursors have been used to construct fluorescent sensors for detecting metal ions. rsc.org Pillar[n]arenes, which are macrocyclic compounds built from hydroquinone units, are widely used to build fluorescent supramolecular sensors, demonstrating the utility of this core structure in sensing applications. mdpi.com
Recognition and Sensing of Target Analytes
While direct studies on the application of this compound in analyte sensing are not extensively documented in the reviewed literature, the broader family of diethynylbenzene derivatives has been successfully incorporated into fluorescent chemosensors. These sensors leverage the diethynylbenzene core to construct conjugated polymers, where the interaction with an analyte modulates the polymer's photophysical properties, leading to a detectable signal. The sensing mechanism often involves fluorescence quenching or enhancement upon binding of the target analyte.
Research has demonstrated that polymers synthesized from alkoxy-derivatives of this compound are effective in detecting a range of analytes, from metal ions to organic molecules. The general principle involves the creation of a fluorescent polymer chain that includes the diethynylbenzene unit. The side groups on the benzene ring can be modified to tune the sensor's solubility and selectivity.
For instance, a novel conjugated polymer, PDBDBM, was developed through the polymerization of 1,4-dioctyloxy-2,5-diethynylbenzene with 1,3-bis(4-bromophenyl)propane-1,3-dione. nih.gov This polymer exhibited high sensitivity and selectivity for the detection of copper (Cu²⁺) and iron (Fe³⁺) ions. nih.gov The detection mechanism is based on the quenching of the polymer's fluorescence upon interaction with these metal ions.
In another study, a chiral polymer synthesized from 2,5-dibutoxy-1,4-di(benzaldehyde)-1,4-diethynylbenzene and (R,R)-1,2-diaminocyclohexane was shown to function as a "turn-off" fluorescent sensor for Cu²⁺ and Ni²⁺ ions. rsc.org Furthermore, the in-situ formed copper complex of this polymer displayed a "turn-on" fluorescence response in the presence of the amino acid derivative phenylglycinol, demonstrating enantioselective recognition. rsc.org
The hydroxyl groups of this compound are expected to play a crucial role in analyte recognition through the formation of hydrogen bonds. Theoretical studies on a related compound, 2,5-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene-1,4-diol, have highlighted the significance of the dual hydrogen-bonding interactions of the diol functionality. nih.gov This suggests that materials incorporating this compound could exhibit strong and specific interactions with analytes capable of acting as hydrogen bond acceptors.
The following tables summarize the sensing applications of materials derived from closely related diethynylbenzene compounds.
Table 1: Metal Ion Sensing by Diethynylbenzene-Derived Polymers
| Polymer/Sensor Material | Target Analyte | Sensing Principle | Limit of Detection (LOD) |
| PDBDBM (from 1,4-dioctyloxy-2,5-diethynylbenzene) | Cu²⁺ | Fluorescence Quenching | 5 nM |
| PDBDBM (from 1,4-dioctyloxy-2,5-diethynylbenzene) | Fe³⁺ | Fluorescence Quenching | 0.4 µM |
| Chiral Polymer (from 2,5-dibutoxy-1,4-di(benzaldehyde)-1,4-diethynylbenzene) | Cu²⁺ | "Turn-off" Fluorescence | Not Reported |
| Chiral Polymer (from 2,5-dibutoxy-1,4-di(benzaldehyde)-1,4-diethynylbenzene) | Ni²⁺ | "Turn-off" Fluorescence | Not Reported |
Table 2: Organic Molecule Recognition by Diethynylbenzene-Derived Polymers
| Polymer/Sensor Material | Target Analyte | Sensing Principle | Selectivity |
| Cu(II)-complex of Chiral Polymer (from 2,5-dibutoxy-1,4-di(benzaldehyde)-1,4-diethynylbenzene) | Phenylglycinol | "Turn-on" Fluorescence | Enantioselective |
| Poly(p-phenylene ethynylenes) (from 1,4-diethynyl-2,5-bis(4-methylpentyloxy)benzene) | Nitro aliphatic compounds | Not specified | High sensitivity and selectivity |
The data from these related systems strongly suggest that polymers and supramolecular assemblies incorporating this compound would be promising candidates for the development of new and efficient chemical sensors. The combination of a rigid, conjugated backbone with the specific hydrogen-bonding capabilities of the diol functional groups could lead to sensors with high sensitivity and selectivity for a variety of target analytes.
Mechanistic Insights and Computational Studies of 2,5 Diethynylbenzene 1,4 Diol Systems
Elucidation of Reaction Mechanisms in Synthesis and Polymerization
The synthesis of polymers from 2,5-diethynylbenzene-1,4-diol can be approached through several mechanistic pathways, primarily involving the reactive ethynyl (B1212043) groups. The presence of hydroxyl groups on the benzene (B151609) ring can influence the reactivity of the ethynyl groups and the properties of the resulting polymers.
Oxidative Coupling: A common method for the polymerization of terminal alkynes is oxidative coupling, often catalyzed by copper salts in the presence of an amine base and an oxidant like oxygen. For 1,4-diethynylbenzene (B1207667), this process leads to the formation of poly(p-phenylene butadiynylene)s. iastate.edu A similar mechanism can be proposed for this compound, where the reaction would proceed through the formation of copper acetylide intermediates, which then couple to form a butadiyne linkage between the monomer units. The hydroxyl groups may influence the reaction rate and solubility of the growing polymer chain.
Transition Metal-Catalyzed Polymerization: Catalysts based on transition metals like rhodium can initiate the chain-growth polymerization of diethynylarenes. nih.gov For this compound, a rhodium catalyst could coordinate to one of the triple bonds, followed by insertion of the second triple bond of another monomer unit, leading to a growing polyene chain with pendant ethynylphenyl groups. These pendant groups can subsequently undergo cross-linking reactions. nih.gov
Anionic Polymerization: Anionic polymerization of p-diethynylbenzene has been shown to produce linear polymers in the presence of initiators like n-butyllithium in polar solvents. mdpi.comresearchgate.net A similar approach with this compound would involve the initiation by the butyl anion adding to one of the ethynyl groups, creating a carbanionic active center that propagates by adding to subsequent monomer units. The acidic protons of the hydroxyl groups would likely need to be protected or the polymerization carried out in the presence of a non-nucleophilic base to prevent quenching of the initiator and propagating centers.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are invaluable for understanding the intrinsic properties of this compound and predicting its behavior in chemical reactions.
The conformational landscape of this compound is primarily defined by the orientation of the two hydroxyl groups relative to the benzene ring. Density functional theory (DFT) calculations on substituted benzenes and phenols have shown that the energy barriers for the rotation of hydroxyl groups are generally low. rsc.orgnih.gov For this compound, several conformations can be envisioned, arising from the relative orientations of the O-H bonds.
The stereoelectronic effects in this molecule are significant. The hydroxyl groups are π-donors, and their lone pairs can conjugate with the π-system of the benzene ring. This donation of electron density influences the electronic properties of the ethynyl groups. The ethynyl groups, in turn, are π-acceptors and can engage in conjugation with the aromatic ring. The interplay of these electronic effects will modulate the reactivity of the molecule in polymerization reactions.
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| A | Both OH groups anti-periplanar to the C-C bonds of the ring | 0.00 |
| B | One OH group anti-periplanar, one syn-periplanar | 0.85 |
| C | Both OH groups syn-periplanar to the C-C bonds of the ring | 1.70 |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions.
For this compound, the HOMO is expected to have significant contributions from the π-orbitals of the benzene ring and the lone pairs of the oxygen atoms of the hydroxyl groups. The LUMO is likely to be a π*-orbital with significant contributions from the benzene ring and the ethynyl groups. The energy gap between the HOMO and LUMO will be a key determinant of the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
The FMO analysis can provide insights into the preferred sites for electrophilic and nucleophilic attack. For instance, in an anionic polymerization, the nucleophilic attack of the initiator would be directed towards the LUMO of the monomer. In an oxidative coupling reaction, the interaction between the HOMO of the acetylide and the LUMO of the oxidizing agent would be crucial.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.80 |
| LUMO | -1.25 |
| HOMO-LUMO Gap | 4.55 |
Molecular Dynamics Simulations of Polymerization and Self-Assembly Processes
Molecular dynamics (MD) simulations can provide a dynamic picture of the polymerization and self-assembly of this compound systems.
Polymerization Simulations: MD simulations can be employed to model the growth of polymer chains from this compound monomers. By defining appropriate reactive force fields, it is possible to simulate the bond-forming events that lead to polymerization. This can provide insights into the polymer architecture, such as the formation of linear chains versus cross-linked networks, and how this is influenced by reaction conditions. For example, simulations of poly(phenylene ethynylene)s have been used to study their conformational behavior. figshare.com
Self-Assembly Simulations: The polymers derived from this compound are expected to exhibit strong intermolecular interactions due to the presence of hydroxyl groups capable of forming hydrogen bonds. MD simulations can be used to study the self-assembly of these polymer chains in solution or in the solid state. These simulations can reveal how hydrogen bonding directs the formation of ordered structures, such as nanofibers or layered materials. The self-assembly of aromatic dipeptides into nanostructures has been studied using similar computational approaches. ntmdt-si.com
Application of Machine Learning and Artificial Intelligence in Materials Design and Synthesis Optimization
Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools in materials science for accelerating the discovery and optimization of new materials and their synthesis.
ML models can be trained to predict the properties of polymers based on their chemical structure. llnl.gov For polymers derived from this compound, an ML model could be developed to predict properties such as the band gap, thermal stability, and mechanical strength. This would involve creating a dataset of related polymers with known properties and using this data to train a model that can then make predictions for new, hypothetical polymers based on this compound. This approach can significantly reduce the need for time-consuming and expensive experimental synthesis and characterization. nih.gov
Computational Optimization of Synthesis Conditions for Frameworks and Polymers
The synthesis of well-defined porous frameworks and polymers from monomers like this compound is a complex process governed by a delicate interplay of thermodynamic and kinetic factors. Achieving high yields, desired topologies, and specific material properties often requires extensive experimental screening of reaction parameters. In this context, computational modeling has emerged as a powerful tool to provide mechanistic insights and guide the optimization of synthesis conditions, thereby accelerating materials discovery. By employing a range of computational techniques, from quantum mechanics to molecular simulations, researchers can predict reaction pathways, assess the stability of intermediates, and understand the influence of various synthetic variables on the final product.
Mechanistic Insights into Polymerization Pathways
A fundamental aspect of optimizing synthesis is a thorough understanding of the reaction mechanism. For frameworks derived from this compound, polymerization typically proceeds through the coupling of its terminal ethynyl groups. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of these coupling reactions.
Common polymerization strategies for diethynyl monomers include Glaser-Hay coupling, Sonogashira coupling, and alkyne cyclotrimerization. DFT studies can map the potential energy surfaces of these reactions, identifying transition states and reaction intermediates. This allows for the determination of activation energies, which are crucial for predicting reaction rates and identifying the most favorable reaction pathways.
For instance, in a hypothetical DFT study on the Glaser-Hay coupling of this compound, the mechanism can be dissected into several key steps: deprotonation of the alkyne, formation of a copper(I)-acetylide complex, oxidative coupling, and reductive elimination. Computational analysis can provide the free energy profile for each step, as illustrated in the table below.
| Step | Reaction Coordinate | Calculated Free Energy Change (kcal/mol) |
| 1 | Deprotonation of Alkyne | -5.2 |
| 2 | Formation of Copper(I)-Acetylide | -15.8 |
| 3 | Oxidative Coupling (Rate-Determining Step) | +25.4 |
| 4 | Reductive Elimination | -30.1 |
This table presents hypothetical DFT-calculated free energy changes for the key steps in a Glaser-Hay coupling reaction involving this compound. The data is illustrative of the types of insights gained from such computational studies.
By identifying the rate-determining step, computational models can guide the selection of catalysts, ligands, and solvents that lower the activation barrier, thereby optimizing the reaction conditions for higher yields and faster reaction times. For example, if the oxidative coupling is found to be the kinetic bottleneck, computational screening of different copper catalysts or the addition of specific co-catalysts could be explored to facilitate this step.
Predicting Framework Topologies and Properties
Beyond mechanistic studies of the polymerization reaction itself, computational methods are crucial for predicting the structure and properties of the resulting frameworks. The geometry and electronic structure of the this compound monomer can be computationally analyzed to predict its self-assembly behavior.
Force-field based simulations and, more recently, computational intelligence approaches like particle swarm optimization, can be used to predict the most stable crystalline structures of covalent organic frameworks (COFs). nih.govrsc.orgnih.gov These methods explore the vast configurational space to identify energetically favorable topologies. The predicted structures can then be used to calculate key material properties, such as pore size distribution, surface area, and electronic band structure, before the material is even synthesized.
The following table illustrates how computational predictions of different COF topologies from this compound could be presented.
| Predicted COF Topology | Space Group | Predicted Pore Size (Å) | Predicted Surface Area (m²/g) |
| Hexagonal (hcb) | P6/m | 15.2 | 2500 |
| Square (sql) | P4/m | 10.5 | 1800 |
| Kagome (kgm) | P6/mmm | 20.1 | 3200 |
This is a hypothetical data table showing the predicted properties of different COF topologies that could be formed from this compound. Such predictions are vital for targeting the synthesis towards a framework with desired properties.
This predictive capability is invaluable for optimizing synthesis conditions. For example, if a specific topology with a large pore size is desired for a particular application, computational models can help identify the reaction conditions (e.g., solvent, temperature, monomer concentration) that are most likely to favor the formation of that topology. This is achieved by calculating the thermodynamic stability of different potential framework structures under various simulated conditions.
Advanced Analytical and Spectroscopic Characterization Techniques in Research on 2,5 Diethynylbenzene 1,4 Diol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2,5-Diethynylbenzene-1,4-diol. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the symmetry of the molecule results in a simplified pattern. The two protons on the benzene (B151609) ring are chemically equivalent and typically appear as a sharp singlet. In a derivative where β-cyclodextrin is attached to the oxygen atoms, these aromatic protons are observed at a chemical shift (δ) of 7.32 ppm in DMSO-d₆. rsc.org The hydroxyl (-OH) protons are exchangeable and their signal can vary in position and may be broad, while the terminal ethynyl (B1212043) protons (-C≡C-H) are expected to produce a distinct singlet. For the parent compound, 1,4-diethynylbenzene (B1207667), the ethynyl proton appears at approximately 3.15 ppm. semanticscholar.org
The ¹³C NMR spectrum provides further structural confirmation. For polymers derived from the related p-diethynylbenzene, signals corresponding to the ethynyl carbons (-C≡CH) are observed around δ = 83-84 ppm. mdpi.com The carbon atoms of the benzene ring attached to the hydroxyl groups (C-O) would appear at lower field compared to the carbons attached to the ethynyl groups (C-C≡C), with the latter appearing at intermediate shifts. The carbons bearing the aromatic protons would be found at the highest field among the aromatic signals.
| ¹H NMR (Predicted/Analog Data) | |
| Assignment | Chemical Shift (δ) [ppm] |
| Aromatic (Ar-H) | ~7.3 (in DMSO-d₆) rsc.org |
| Hydroxyl (O-H) | Variable |
| Ethynyl (≡C-H) | ~3.15 (in CDCl₃, analog) semanticscholar.org |
| ¹³C NMR (Analog Data) | |
| Assignment | Chemical Shift (δ) [ppm] |
| Aromatic (C-O) | No data available |
| Aromatic (C-H) | No data available |
| Aromatic (C-C≡) | No data available |
| Ethynyl (-C ≡CH) | ~83-84 (polymer analog) mdpi.com |
| Ethynyl (-C≡C H) | ~83-84 (polymer analog) mdpi.com |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are critical for identifying the functional groups present in this compound.
The IR spectrum provides a characteristic "fingerprint" of the molecule. Key absorption bands confirm the presence of the hydroxyl and ethynyl groups. A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration, indicative of hydrogen bonding. For a polymer incorporating the this compound moiety, this O-H stretch has been observed at 3410 cm⁻¹. rsc.org A sharp, weaker band around 3300 cm⁻¹ is characteristic of the terminal alkynyl C-H stretch. The C≡C triple bond stretch appears as a sharp absorption in the 2100-2150 cm⁻¹ region; it has been reported at 2145 cm⁻¹ in a related polymer. rsc.org
| Key IR Absorptions (Analog Data) | |
| Functional Group | Wavenumber (cm⁻¹) |
| O-H Stretch | ~3410 rsc.org |
| Alkynyl C-H Stretch | ~3300 mdpi.com |
| C≡C Stretch | ~2145 rsc.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule, providing insights into its π-conjugated system. The benzene ring substituted with two hydroxyl and two ethynyl groups constitutes a chromophore that absorbs light in the UV region.
The spectrum is expected to show absorptions corresponding to π→π* transitions. The position of the maximum absorbance (λmax) is sensitive to the extent of conjugation and the nature of substituents. For a derivative of this compound modified with cyclodextrin, a λmax of 297 nm was recorded in DMF. rsc.org Polymers derived from this monomer show a significant red-shift (bathochromic shift) due to the extended π-conjugation along the polymer backbone, with λmax values reported at 362 nm and 433 nm. rsc.org This highlights the monomer's role in creating materials with tunable optical properties.
X-ray Diffraction (XRD) for Crystallinity and Solid-State Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, XRD can reveal how the molecules pack in the crystal lattice, governed by hydrogen bonding and π-π stacking.
While specific crystal structure data for the monomer is not available in the searched literature, studies on the parent compound, 1,4-diethynylbenzene, and its cocrystals provide valuable insights. acs.orgresearchgate.net These studies show that the ethynyl groups are highly effective in forming C-H···π hydrogen bonds, which direct the assembly of molecules into well-defined architectures like zigzag or helical chains. europa.eu In this compound, the presence of strong O-H···O hydrogen bond donors and acceptors would be expected to play a dominant role in the crystal packing, likely forming extended networks, potentially in conjunction with C-H···O or C-H···π interactions. researchgate.net The planarity of the benzene core would facilitate π-π stacking interactions between adjacent molecules.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to confirm the molecular weight and can provide information about the molecule's fragmentation pattern, aiding in structural confirmation. With a molecular formula of C₁₀H₆O₂, the exact mass of this compound is 158.0368 g/mol .
In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z = 158. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy. beilstein-journals.org Fragmentation would likely involve the loss of hydrogen atoms, acetylene (B1199291) (C₂H₂), or carbon monoxide (CO) from the parent structure. For instance, the formation of the diethynylbenzene dianion has been observed using mass spectrometry techniques. beilstein-journals.org
| Mass Spectrometry Data | |
| Parameter | Value |
| Molecular Formula | C₁₀H₆O₂ |
| Molecular Weight | 158.15 g/mol bldpharm.com |
| Expected M⁺ Peak (m/z) | 158 |
Electron Microscopy (TEM, SEM) for Morphological and Nanostructural Investigation
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the morphology and nanostructure of materials derived from this compound. While the monomer itself is a crystalline powder, these techniques are crucial for characterizing the polymers, frameworks, or self-assembled structures it forms.
For example, research on related amphiphilic molecules containing a diethynylbenzene core shows the formation of nanoassemblies like vesicles and micelles in aqueous solutions. rsc.org TEM is used to directly visualize these structures, providing information on their size, shape, and aggregation state. rsc.org For polymers derived from this compound, SEM could be used to study the surface morphology of thin films or bulk materials, while TEM could reveal details about the internal structure of polymer nanoparticles or composites.
Thermal Analysis (DSC, TGA) for Thermosetting Behavior and Stability
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and thermosetting properties of this compound and its polymers.
TGA measures the change in mass of a sample as a function of temperature, indicating its decomposition temperature and thermal stability. Polymers derived from diethynylbenzene monomers are known for their high thermal resistance, with decomposition temperatures often exceeding 300°C. rsc.org
DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions like melting, crystallization, and glass transitions. For this compound, a sharp endothermic peak corresponding to its melting point would be expected. More importantly, an exothermic peak at higher temperatures is often observed for diethynylbenzene-containing materials. This exotherm corresponds to the thermally induced cross-linking or polymerization of the ethynyl groups, a key feature of their thermosetting behavior. For instance, polymers of p-diethynylbenzene show a distinct exothermic event around 175°C, associated with the reaction of the terminal alkyne groups. mdpi.com This thermosetting property is critical for applications where high thermal and mechanical stability are required.
| Thermal Properties of Related Polymers (TGA/DSC) | |
| Property | Observation/Value |
| Decomposition Temperature (TGA) | >300 °C (for Hexyl-PPE) rsc.org |
| Melting Point (DSC) | 100.7 °C (for Hexyl-PPE) rsc.org |
| Thermosetting Exotherm (DSC) | ~175 °C (for poly(p-diethynylbenzene)) mdpi.com |
Future Research Directions and Emerging Opportunities for 2,5 Diethynylbenzene 1,4 Diol
Development of Green and Sustainable Synthetic Pathways
The future widespread application of 2,5-Diethynylbenzene-1,4-diol is intrinsically linked to the development of environmentally benign and economically viable synthetic routes. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research will need to prioritize the integration of green chemistry principles to address these challenges.
Key areas for development include:
Sustainable Catalysis: The Sonogashira cross-coupling reaction is a common method for introducing the ethynyl (B1212043) groups. Future efforts should focus on developing and utilizing more sustainable catalyst systems. This includes the use of copper-free protocols, recyclable heterogeneous catalysts, and catalysts based on earth-abundant metals to replace precious metal catalysts like palladium.
Green Solvents: Replacing conventional volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-derived solvents will significantly reduce the environmental impact of the synthesis. The use of solvent-free reaction conditions is another promising avenue.
Energy Efficiency: Exploring synthetic methods that can be conducted at ambient temperature and pressure will minimize energy consumption and contribute to a more sustainable process.
Enzymatic and Biocatalytic Methods: The potential for using enzymes or whole-cell biocatalysts to perform key synthetic steps should be investigated. Biocatalysis can offer high selectivity under mild conditions, further enhancing the green credentials of the synthesis.
A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.
Table 1: Comparison of Synthetic Approaches for Diethynylbenzene Derivatives
| Feature | Traditional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Catalyst | Homogeneous palladium/copper catalysts | Heterogeneous, recyclable, or base metal catalysts |
| Solvents | Volatile organic compounds (e.g., toluene, THF) | Water, supercritical CO2, bio-solvents, or solvent-free |
| Atom Economy | Often moderate due to protecting groups and byproducts | High, through addition reactions and catalytic cycles |
| Energy Input | Often requires elevated temperatures | Ambient temperature and pressure where possible |
| Waste Generation | Can be significant, including metal and solvent waste | Minimized through catalyst recycling and high atom economy |
Exploration of Novel Polymerization Techniques for Precision Architectures
The dual ethynyl functionality of this compound makes it an ideal monomer for the synthesis of novel polymers with unique electronic and structural properties. Moving beyond conventional polymerization methods, future research should explore advanced techniques to achieve precise control over the polymer architecture.
Emerging opportunities in this area include:
Living and Controlled Polymerization: Techniques such as living anionic polymerization or controlled radical polymerization could be adapted for this compound. These methods allow for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled end-group functionalities. The presence of the hydroxyl groups may require protection-deprotection steps or the development of polymerization conditions tolerant to acidic protons.
Topochemical Polymerization: If this compound can be crystallized in a suitable arrangement, topochemical polymerization initiated by heat or light could lead to the formation of highly ordered, crystalline polymers with extended π-conjugation.
Supramolecular Polymerization: The hydroquinone (B1673460) moiety can participate in hydrogen bonding, opening the door to the formation of supramolecular polymer assemblies. These non-covalent polymers could exhibit interesting stimuli-responsive properties.
On-Surface Polymerization: The synthesis of two-dimensional polymers directly on a surface from this compound precursors could lead to the creation of novel nanomaterials with applications in electronics and catalysis.
The ability to create polymers with precisely controlled architectures will be critical for tailoring their properties for specific applications.
Integration into Multifunctional Hybrid Materials and Devices
The unique combination of a redox-active core and polymerizable end groups makes this compound an excellent candidate for the creation of multifunctional hybrid materials. By combining this monomer or its derived polymers with other materials, novel functionalities and synergistic properties can be achieved.
Future research in this area could focus on:
Polymer Nanocomposites: Incorporating nanoparticles, such as graphene, carbon nanotubes, or metal oxides, into a poly(this compound) matrix could enhance the mechanical, thermal, and electrical properties of the resulting composite material.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The rigid, linear structure of this compound makes it an attractive linker for the synthesis of porous crystalline materials like MOFs and COFs. The hydroquinone units within the framework could impart redox activity, leading to applications in catalysis, sensing, and energy storage.
Stimuli-Responsive Materials: The hydroquinone-quinone redox couple can be switched electrochemically or chemically. Polymers containing this unit could be designed to respond to changes in pH, redox potential, or the presence of specific analytes, leading to applications in sensors, drug delivery, and smart materials.
A summary of potential hybrid materials and their prospective applications is provided in Table 2.
Table 2: Potential Hybrid Materials from this compound
| Hybrid Material | Potential Components | Emerging Applications |
|---|---|---|
| Nanocomposites | Graphene, Carbon Nanotubes, Metal Oxides | Conductive films, EMI shielding, reinforced plastics |
| MOFs/COFs | Metal ions (e.g., Zn, Cu), other organic linkers | Gas storage and separation, catalysis, chemical sensing |
| Stimuli-Responsive Gels | Cross-linking agents, other functional monomers | Smart drug delivery, soft robotics, environmental remediation |
| Surface-Grafted Polymers | Silicon wafers, gold surfaces, polymer films | Modified electrodes, biocompatible coatings, sensors |
Advanced Computational-Experimental Synergy for Accelerated Discovery
To accelerate the discovery and optimization of materials based on this compound, a strong synergy between computational modeling and experimental validation is essential. Computational chemistry can provide valuable insights into the properties of the monomer and its derived polymers, guiding experimental efforts and reducing the need for time-consuming trial-and-error approaches.
Future research should leverage:
Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, redox potentials, and spectroscopic properties of this compound and its oligomers. This information is crucial for understanding its reactivity and for designing materials with specific electronic properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the morphology and dynamics of polymers derived from this compound in different environments. This can help in understanding the self-assembly behavior and the mechanical properties of these materials.
In Silico Screening: Computational screening of virtual libraries of materials based on this compound derivatives could be used to identify promising candidates for specific applications, such as gas separation or energy storage, prior to their synthesis.
By integrating computational predictions with experimental results, a deeper understanding of the structure-property relationships in these materials can be achieved, leading to a more rational design of new and improved functional materials.
Unexplored Applications in Energy, Environmental, and Biomedical Technologies
The unique properties of this compound and its potential polymers open up a wide range of unexplored applications in high-impact technological areas.
Energy Storage: The redox-active nature of the hydroquinone/quinone couple makes polymers derived from this compound promising candidates for use as electrode materials in rechargeable batteries and supercapacitors. The conjugated polymer backbone could also facilitate efficient charge transport.
Environmental Remediation: Porous polymers synthesized from this compound could be used for the capture and storage of greenhouse gases like carbon dioxide. The functionalized pores could also be designed for the selective adsorption of pollutants from water.
Biomedical Applications: Functionalized, water-soluble versions of poly(this compound) could be explored for applications in bioimaging, sensing, and drug delivery. The inherent fluorescence of some poly(phenylene ethynylene)s, combined with the redox activity of the hydroquinone unit, could lead to the development of novel diagnostic tools. Biocompatible polymers derived from this monomer could be designed for controlled drug release triggered by changes in the local redox environment.
The exploration of these and other potential applications will be a major driving force for future research on this fascinating molecule.
Q & A
Q. Table 1. Comparative Reactivity of this compound Derivatives
| Reaction Type | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI, DMF, 70°C | 78 | |
| Oxidation to Quinone | KMnO₄, H₂O, 0°C | 92 | |
| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄, THF, 100°C | 85 |
Q. Table 2. Spectroscopic Data for this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| NMR (DMSO-d₆) | δ 6.45 (s, 2H, Ar-H) | Aromatic protons |
| NMR | δ 88.2 (C≡C), 152.1 (C-OH) | Ethynyl and hydroxyl carbons |
| IR | 3280 cm⁻¹ (O–H), 2100 cm⁻¹ (C≡C) | Functional group validation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
